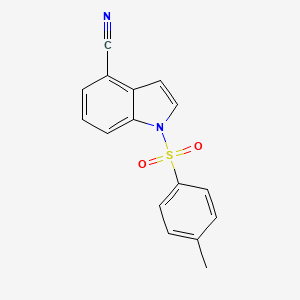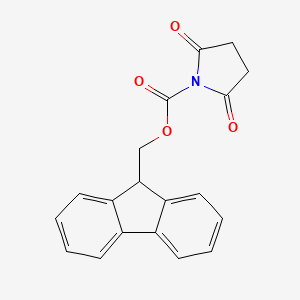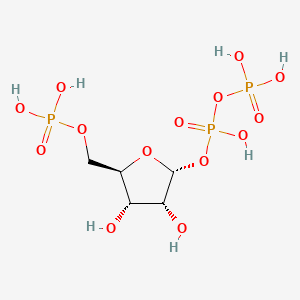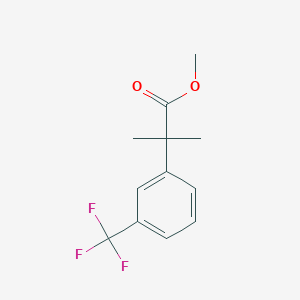
4-Fluorobenzene-1-sulfinic acid
Übersicht
Beschreibung
4-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C6H5FO2S It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further bonded to a sulfinic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1-sulfinic acid can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzenesulfonyl chloride using reducing agents such as sodium borohydride or zinc in the presence of an acid . Another method includes the oxidation of 4-fluorobenzenethiol using oxidizing agents like hydrogen peroxide or sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-fluorobenzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, zinc.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzenesulfonic acid.
Reduction: 4-Fluorobenzenethiol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzene-1-sulfinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-fluorobenzene-1-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with other molecules, leading to the formation of new compounds . The fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluorobenzenesulfonic acid
- 4-Fluorobenzenethiol
- 4-Fluorobenzenesulfonamide
Uniqueness: 4-Fluorobenzene-1-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to sulfonic acids and thiols . The fluorine atom further enhances its chemical properties, making it a valuable compound in various synthetic applications .
Eigenschaften
Molekularformel |
C6H5FO2S |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |
InChI-Schlüssel |
SEEUPVOHHNMWEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)S(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)







![Methyl[(2-methylcyclopropyl)methyl]amine](/img/structure/B8797478.png)
![2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B8797481.png)




